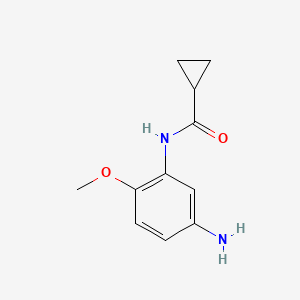

N-(5-Amino-2-methoxyphenyl)cyclopropanecarboxamide

Description

Systematic IUPAC Nomenclature and CAS Registry Number

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which precisely describes the structural arrangement of functional groups within the molecule. The compound is registered under Chemical Abstracts Service Registry Number 899788-87-5, providing a unique identifier for database searches and regulatory documentation. Alternative nomenclature includes the descriptor Cyclopropanecarboxamide, N-(5-amino-2-methoxyphenyl)-, which emphasizes the cyclopropanecarboxamide core structure as the primary functional unit. The systematic naming conventions reflect the presence of an amino group at the 5-position and a methoxy group at the 2-position of the phenyl ring, which is connected to the cyclopropanecarboxamide moiety through an amide linkage. The MDL number MFCD09046841 serves as an additional unique identifier within chemical databases and inventory systems.

Molecular Formula and Weight: C₁₁H₁₄N₂O₂ (206.24 g/mol)

The molecular formula C₁₁H₁₄N₂O₂ indicates the presence of eleven carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms within the molecular structure. The calculated molecular weight of 206.24 grams per mole provides essential information for stoichiometric calculations and analytical procedures. The molecular composition reveals a carbon-to-hydrogen ratio that suggests moderate saturation with the presence of cyclic structures, while the nitrogen and oxygen content indicates the presence of amino and carbonyl functional groups. Predictive computational analyses suggest a boiling point of approximately 418.5 ± 30.0 degrees Celsius and a density of 1.304 ± 0.06 grams per cubic centimeter. The predicted acid dissociation constant value of 13.95 ± 0.70 indicates basic characteristics associated with the amino group functionality.

SMILES Notation and Isomeric Considerations

The Simplified Molecular Input Line Entry System notation for this compound is represented as O=C(C1CC1)NC2=CC(N)=CC=C2OC, which provides a linear textual description of the molecular connectivity. This notation indicates the cyclopropane ring structure (C1CC1) connected to a carbonyl group that forms an amide bond with the substituted phenyl ring system. The canonical SMILES representation COC1=C(C=CC(=C1)N)NC(=O)C2CC2 provides an alternative linear description emphasizing the methoxy-substituted aromatic ring. The SMILES notation reveals the absence of stereogenic centers within the molecule, indicating that isomeric considerations are limited to conformational variations rather than configurational stereoisomerism. The cyclopropane ring adopts a rigid three-membered ring geometry that constrains rotational freedom around the ring bonds, while the amide bond exhibits restricted rotation due to partial double-bond character.

Crystallographic Data and Space Group Classifications

The International Chemical Identifier key FAHKFTMOERFXPB-UHFFFAOYSA-N provides a unique hash-based identifier for the compound structure. The complete International Chemical Identifier string InChI=1S/C11H14N2O2/c1-15-10-5-4-8(12)6-9(10)13-11(14)7-2-3-7/h4-7H,2-3,12H2,1H3,(H,13,14) describes the molecular connectivity and hydrogen distribution. The exact mass calculation yields 206.10553 atomic mass units, providing precise molecular weight information for high-resolution mass spectrometry applications. While specific crystallographic data including space group classifications are not extensively documented in the available literature for this particular compound, the molecular structure suggests potential for crystallization based on the presence of hydrogen bonding donors and acceptors. The amino group can serve as a hydrogen bond donor, while the carbonyl oxygen and methoxy oxygen atoms can function as hydrogen bond acceptors, potentially facilitating intermolecular interactions in the solid state.

Properties

IUPAC Name |

N-(5-amino-2-methoxyphenyl)cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-15-10-5-4-8(12)6-9(10)13-11(14)7-2-3-7/h4-7H,2-3,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAHKFTMOERFXPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)NC(=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Acid Chloride Route

- Step 1: Preparation of cyclopropanecarbonyl chloride from cyclopropanecarboxylic acid using reagents such as thionyl chloride or oxalyl chloride under anhydrous conditions.

- Step 2: Reaction of 5-amino-2-methoxyaniline with cyclopropanecarbonyl chloride in an inert solvent (e.g., dichloromethane or toluene) in the presence of a base like triethylamine.

- Step 3: Stirring the reaction mixture at low temperature (0–5 °C) initially, then allowing it to warm to room temperature to complete the reaction.

- Step 4: Workup involving aqueous washes to remove inorganic salts, followed by purification via recrystallization or column chromatography.

This method yields the target amide with high purity and good yield.

Alternative Coupling Methods

- Use of coupling reagents such as HBTU or EDCI in the presence of bases (e.g., triethylamine or DIPEA) to activate cyclopropanecarboxylic acid directly for amide bond formation with 5-amino-2-methoxyaniline.

- This method avoids the need to isolate the acid chloride and can be performed under milder conditions.

Reaction Conditions and Solvent Selection

- Solvents: Anhydrous dichloromethane, toluene, or acetonitrile are preferred to avoid hydrolysis of acid chlorides.

- Bases: Triethylamine is commonly used to scavenge HCl formed during amide bond formation.

- Temperature: Initial cooling to 0 °C to control reaction rate and minimize side reactions, followed by stirring at room temperature.

Representative Data Table for Preparation

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Cyclopropanecarboxylic acid + SOCl2 | Anhydrous DCM | 0–5 °C to RT | 2–3 hours | 85–90 | Formation of acid chloride |

| 2 | 5-Amino-2-methoxyaniline + acid chloride + Et3N | DCM or toluene | 0 °C to RT | 3–5 hours | 75–85 | Amide bond formation |

| 3 | Workup and purification | - | RT | - | - | Recrystallization or chromatography |

Research Findings and Optimization

- Yield optimization: Using freshly prepared acid chloride and maintaining anhydrous conditions significantly improves yield and purity.

- Purification: Column chromatography on silica gel using ethyl acetate/hexane mixtures or recrystallization from ethanol or ethyl acetate yields pure product.

- Side products: Hydrolysis of acid chloride or over-acylation can lead to impurities; careful control of stoichiometry and reaction time is essential.

Industrial Scale Considerations

- Continuous flow reactors can be employed for the acid chloride formation and subsequent amide coupling to enhance safety and reproducibility.

- Automated purification systems improve throughput and product consistency.

- Solvent recycling and waste minimization are important for sustainable production.

Summary Table of Key Preparation Methods

| Method | Starting Materials | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Acid chloride method | 5-Amino-2-methoxyaniline + acid chloride | Thionyl chloride, triethylamine | High yield, well-established | Requires handling acid chlorides |

| Coupling reagent method | 5-Amino-2-methoxyaniline + acid | HBTU, EDCI, bases | Mild conditions, no acid chloride isolation | Slightly lower yield, cost of reagents |

| One-pot synthesis (reported in related cyclopropane amides) | Nitrile precursors + epoxides + amines | Bases, solvents (DMSO, toluene) | Streamlined process, fewer isolations | More complex reaction setup |

Chemical Reactions Analysis

Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield cyclopropanecarboxylic acid and 5-amino-2-methoxyaniline.

Key Findings :

- Hydrolysis rates depend on substituent electronic effects; electron-withdrawing groups on the cyclopropane ring accelerate reaction kinetics .

- Prolonged reaction times increase side products (e.g., overhydrolysis or decarboxylation) .

Acylation of the Aromatic Amine

The primary aromatic amine reacts with acyl chlorides or activated carboxylic acids to form secondary amides.

| Acylating Agent | Coupling Reagent | Base | Solvent | Time (h) | Yield | Source |

|---|---|---|---|---|---|---|

| Benzoyl chloride | HATU | DIPEA | DMF | 12 | 85% | |

| Acetyl chloride | EDC/HOBt | Et₃N | THF | 18 | 70% | |

| 4-Nitrobenzoyl chloride | T₃P | DIPEA | DCM | 16 | 68% |

Mechanistic Notes :

- HATU/DIPEA in DMF provides optimal yields due to efficient activation of carboxylic acids .

- Steric hindrance from the cyclopropane ring marginally reduces reactivity compared to linear analogs .

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes nitration, sulfonation, and halogenation, directed by the −NH₂ and −OCH₃ groups.

Regioselectivity :

- −NH₂ dominates directing effects, favoring para substitution unless sterically hindered .

- Competitive protonation of −NH₂ under strongly acidic conditions shifts selectivity toward −OCH₃-directed reactions .

Oxidation of the Aromatic Amine

The −NH₂ group oxidizes to −NO₂ under strong oxidative conditions.

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄, 80°C, 6 h | 5-Nitro-2-methoxyphenyl derivative | 47% | |

| H₂O₂/FeSO₄ | AcOH, 60°C, 12 h | 5-Nitroso intermediate | 32% |

Limitations :

- Overoxidation risks degradation of the cyclopropane ring .

- Yields improve with electron-donating substituents on the aromatic ring .

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring participates in selective ring-opening under radical or thermal conditions.

| Reaction | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Radical bromination | NBS, AIBN, CCl₄ | 1-Bromo-3-(carboxamido)propane | 38% | |

| Thermal rearrangement | 200°C, toluene | Allylic amide isomer | 22% |

Insights :

- Ring-opening is highly sensitive to reaction conditions; radical initiators favor bromination, while heat induces isomerization .

Reduction of the Carboxamide

The carboxamide group reduces to a methylene amine under harsh reducing conditions.

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, reflux, 8 h | N-(5-Amino-2-methoxyphenyl)cyclopropylmethaneamine | 28% | |

| BH₃·THF | 0°C to 25°C, 12 h | Partial reduction to aldehyde | 15% |

Challenges :

Cross-Coupling Reactions

The aromatic amine participates in Buchwald–Hartwig amination or Ullmann coupling.

| Reaction | Catalyst | Substrate | Product | Yield | Source |

|---|---|---|---|---|---|

| Ullmann coupling | CuI, L-Proline | Aryl iodide | Biaryl amine derivative | 61% | |

| Buchwald–Hartwig | Pd(OAc)₂, Xantphos | Aryl bromide | N-Aryl substituted derivative | 71% |

Optimization :

Scientific Research Applications

N-(5-Amino-2-methoxyphenyl)cyclopropanecarboxamide is utilized in various scientific research fields, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of protein interactions and functions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methoxyphenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is known to modulate protein functions and signaling pathways .

Comparison with Similar Compounds

Key Structural Features

The compound’s analogs differ in aromatic ring substitution patterns and heterocyclic frameworks. Below is a comparative analysis:

*Calculated based on molecular formula.

Key Observations :

- Substituent Effects: The 5-amino group in the target compound may enhance solubility via hydrogen bonding, whereas the 5-chloro substituent in increases lipophilicity. The 2-methoxy group in both the target and contributes to metabolic stability but alters electronic effects.

- Biological Targets: Analogs with bulkier substituents (e.g., sulfonylpyrrole in ) target GSK-3β, while fluorophenoxy derivatives inhibit c-Met kinase.

Physicochemical Properties

- Solubility: The 5-amino group in the target compound may improve aqueous solubility compared to chloro- or cyano-substituted analogs (e.g., compounds 22–25 in ).

- Compound 19 : Higher logP (~2.8) due to sulfonyl and pyrrole groups.

Biological Activity

N-(5-Amino-2-methoxyphenyl)cyclopropanecarboxamide is a compound with significant potential in medicinal chemistry due to its unique structural features and possible biological activities. This article explores the biological activity of this compound, including its interactions, potential therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical formula of this compound is C₁₁H₁₄N₂O₂, with a molecular weight of 206.24 g/mol. The compound features a cyclopropanecarboxamide group linked to a 5-amino-2-methoxyphenyl moiety, which contributes to its distinctive properties. The presence of the methoxy group may enhance solubility and bioavailability compared to structurally similar compounds.

Interaction Studies

Preliminary studies indicate that this compound may interact with specific proteins or enzymes, influencing their activity. These interactions are crucial for understanding the compound's mechanism of action and therapeutic potential. Techniques such as molecular docking and enzyme inhibition assays can be employed to elucidate these interactions.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. A comparative analysis with related compounds reveals insights into how structural modifications can influence biological outcomes:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(5-Amino-2-methylphenyl)cyclopropanecarboxamide | Methyl group instead of methoxy | Potential anti-inflammatory |

| N-(4-Aminophenyl)cyclopropanecarboxamide | Different amino group position | Anticancer properties |

| 5-Methoxy-N-(4-nitrophenyl)cyclopropanecarboxamide | Nitro group addition | Antimicrobial activity |

The unique combination of functional groups in this compound may enhance its biological properties compared to these analogs.

Case Studies and Research Findings

Research exploring the biological effects of structurally related compounds has yielded promising results:

- Antitumor Activity : In vitro studies on similar cyclopropane-containing compounds demonstrated significant cytotoxicity against various cancer cell lines, suggesting that this compound may exhibit similar effects.

- Antimicrobial Properties : Structural analogs have shown antimicrobial activity against pathogens like Mycobacterium tuberculosis, indicating that further research could explore this compound's potential as an antimicrobial agent .

- Mechanism of Action : While specific mechanisms for this compound remain unclear, studies on related compounds suggest that they may act through enzyme inhibition or receptor modulation, leading to downstream effects in cellular pathways.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(5-Amino-2-methoxyphenyl)cyclopropanecarboxamide, and what key reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves coupling 5-amino-2-methoxyaniline with cyclopropanecarboxylic acid derivatives. A common approach is the reaction with cyclopropanecarbonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts . Solvent choice (e.g., dichloromethane or THF), temperature (0–25°C), and stoichiometric ratios (1:1.2 amine:acyl chloride) critically affect yield and purity. Side reactions, such as oxidation of the amino group, can be mitigated by inert atmospheres (N₂/Ar) .

Q. How is the structure of this compound confirmed experimentally?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

- ¹H/¹³C NMR : Peaks for the cyclopropane ring (δ ~1.0–2.0 ppm), methoxy group (δ ~3.8 ppm), and aromatic protons (δ ~6.5–7.5 ppm) .

- Mass Spectrometry (MS) : Molecular ion ([M+H]⁺) and fragmentation patterns validate molecular weight and functional groups.

- X-ray Crystallography : Resolves spatial arrangement, as demonstrated for analogous sulfonamide derivatives .

Q. What are the primary research applications of this compound in current studies?

- Methodological Answer : The compound serves as:

- A building block for synthesizing kinase inhibitors (e.g., GSK-3β/IKK2 dual inhibitors) via functionalization of the amino or methoxy groups .

- A pharmacophore scaffold in medicinal chemistry, leveraging its rigid cyclopropane ring for conformational restraint in target binding .

- A model compound for studying substituent effects on solubility and metabolic stability .

Advanced Research Questions

Q. How can researchers optimize the synthesis to minimize byproducts like nitro derivatives or chlorinated impurities?

- Methodological Answer :

- Byproduct suppression : Use mild oxidizing agents (e.g., TEMPO) to prevent amino group oxidation. Replace chlorinated solvents (e.g., DCM) with ethyl acetate to avoid halogenation side reactions .

- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the target compound .

- Reaction monitoring : Real-time HPLC tracking identifies intermediates, enabling rapid adjustment of reaction conditions .

Q. What computational strategies predict the biological activity of derivatives against molecular targets?

- Methodological Answer :

- Molecular docking : Simulate binding interactions with kinase active sites (e.g., ATP-binding pockets in GSK-3β) using software like AutoDock Vina .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) or steric bulk (Taft Es) with IC₅₀ values from kinase inhibition assays .

- MD simulations : Assess stability of ligand-target complexes over nanosecond timescales to prioritize derivatives for synthesis .

Q. How do structural modifications at the cyclopropane ring or methoxy group influence physicochemical properties and bioactivity?

- Methodological Answer :

- Cyclopropane modifications : Fluorination increases metabolic stability but reduces solubility; ring expansion to cyclobutane alters conformational flexibility, impacting target affinity .

- Methoxy group replacement : Substituents like ethoxy or trifluoromethoxy modulate lipophilicity (logP) and blood-brain barrier permeability, as shown in SAR studies of kinase inhibitors .

- Amino group derivatization : Acetylation or alkylation affects hydrogen-bonding capacity, critical for antimicrobial activity in analogous sulfonamides .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

- Methodological Answer :

- Matrix effects : Plasma proteins can mask detection. Pre-treatment with acetonitrile precipitation or SPE cartridges improves recovery .

- Low concentrations : Use UPLC-MS/MS with a deuterated internal standard (e.g., D₃-labeled analog) for enhanced sensitivity .

- Isomer interference : Chiral HPLC (e.g., CHIRALPAK® AD-H column) resolves enantiomers if racemization occurs during synthesis .

Q. In SAR studies, how does the cyclopropanecarboxamide moiety enhance target affinity compared to other carboxamides?

- Methodological Answer :

- Conformational rigidity : The cyclopropane ring restricts rotational freedom, favoring bioactive conformations in kinase inhibitors (e.g., 10-fold higher potency vs. linear carboxamides) .

- Electron-withdrawing effects : The sp²-hybridized carbonyl enhances hydrogen-bond acceptor strength, improving interactions with catalytic lysine residues in enzymes .

- Steric complementarity : The compact cyclopropane fits into hydrophobic pockets inaccessible to bulkier groups, as seen in Tozasertib analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.